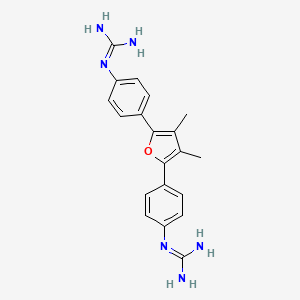
1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine is a heterocyclic compound with the molecular formula C20H22N6O and a molecular weight of 362.43 g/mol . This compound is primarily used in research and development within the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine typically involves the condensation of 3,4-dimethylfuran-2,5-dicarboxaldehyde with 4,1-phenylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial applications. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biology: Investigated for potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mechanism of Action
The mechanism of action of 1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,1’-((2,5-Dimethyl-1,4-phenylene)bis(thiourea)): Similar in structure but contains thiourea linkages.
1,1’-((3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(thiourea)): Another structurally related compound with thiourea linkages.
Uniqueness
1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine is unique due to its furan-based structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and chemistry .
Properties
CAS No. |
648415-34-3 |
|---|---|
Molecular Formula |
C20H22N6O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[4-[5-[4-(diaminomethylideneamino)phenyl]-3,4-dimethylfuran-2-yl]phenyl]guanidine |
InChI |
InChI=1S/C20H22N6O/c1-11-12(2)18(14-5-9-16(10-6-14)26-20(23)24)27-17(11)13-3-7-15(8-4-13)25-19(21)22/h3-10H,1-2H3,(H4,21,22,25)(H4,23,24,26) |
InChI Key |
LQBDSNPWGMKRHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C)C2=CC=C(C=C2)N=C(N)N)C3=CC=C(C=C3)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


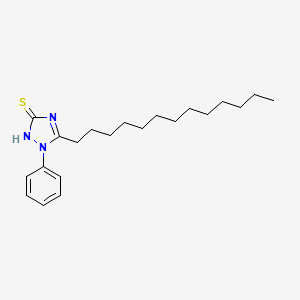

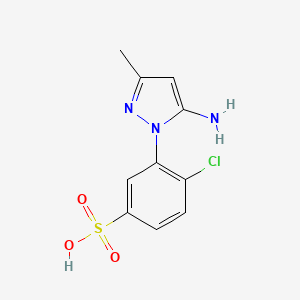
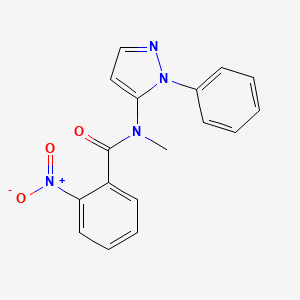
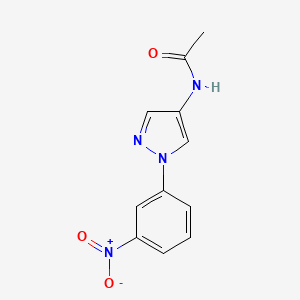
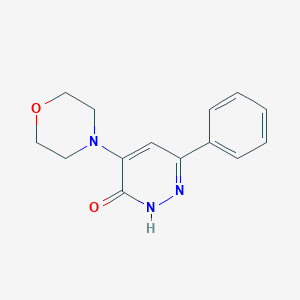
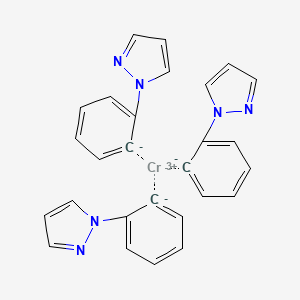
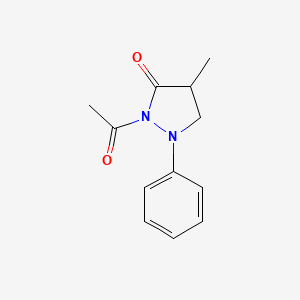
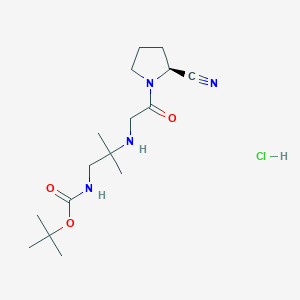
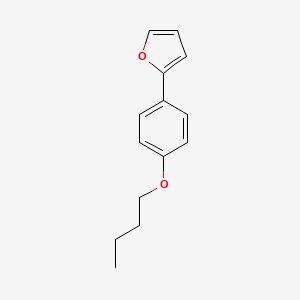
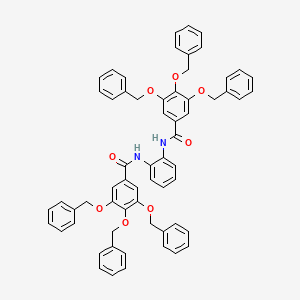
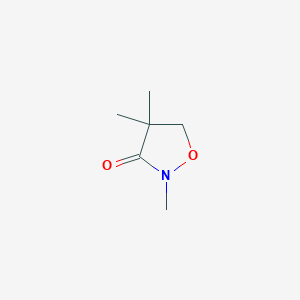
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)

